シスタステロン

概要

説明

シタステロンは、植物Cyathula officinalisの根から得られる、ポリヒドロキシル化ステロールの一種である天然のエクジステロイドです。 エクジステロイドは、昆虫や甲殻類の脱皮と変態における役割で知られていますが、ヒトにおいても、アナボリック、アダプトゲン、抗炎症効果など、幅広い薬理作用を示します .

科学的研究の応用

Cyasterone has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a precursor for the synthesis of various ecdysteroid derivatives with enhanced biological activities.

Biology: Promotes the migration and osteogenesis of mesenchymal stem cells, accelerating fracture healing.

Medicine: Exhibits protective effects against steroid-induced osteonecrosis of the femoral head and sepsis-related acute lung injury

Industry: Potential use in the development of pharmaceuticals for bone repair and anti-inflammatory treatments.

作用機序

シタステロンは、複数の分子経路を通じてその効果を発揮します。

抗炎症: プロ炎症性サイトカイン産生およびNLRP3インフラマソーム活性化を阻害します。

酸化ストレス: 核因子エリスロイド2関連因子(Nrf2)経路を活性化することにより、酸化ストレスを軽減します。

細胞シグナル伝達: AKT(Ser473)およびGSK3β(Ser9)のリン酸化に関与し、Nrf2の上方制御につながります.

類似の化合物:

20-ヒドロキシエクジソン: アナボリックおよびアダプトゲン特性が類似した、もう1つのよく研究されているエクジステロイドです。

エクジステロン: 昆虫の脱皮における役割およびヒトにおける潜在的な治療用途で知られています.

ユニークさ: シタステロンは、その特定の分子構造と、骨の治癒を促進し、骨壊死および急性肺損傷から保護する能力により、ユニークです。 Nrf2およびAKT/GSK3β経路などの分子経路との独自の相互作用が、他のエクジステロイドとは一線を画しています .

生化学分析

Biochemical Properties

Cyasterone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to alleviate the apoptosis of bone marrow stem cells (BMSCs) induced by Dexamethasone via the PI3K/AKT signaling pathway .

Cellular Effects

Cyasterone has been observed to have protective effects on various types of cells and cellular processes. For example, it has been found to reduce the apoptosis of rat BMSCs induced by Dexamethasone . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cyasterone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to attenuate sepsis-induced acute lung injury by activating nuclear factor erythroid2-related factor (Nrf2), which may be associated with AKT (Ser473)/GSK3β (Ser9) pathway activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyasterone have been observed to change over time. For instance, Cyasterone was found to have a protective effect on steroid-induced Osteonecrosis of the femoral head, reducing the percentage of empty bone lacunae .

Dosage Effects in Animal Models

The effects of Cyasterone vary with different dosages in animal models. For example, it has been found to have a protective effect on steroid-induced Osteonecrosis of the femoral head in rats .

準備方法

合成経路と反応条件: シタステロンは、Cyathula officinalisの根と茎からエクジステロイド成分を抽出して合成できます。抽出プロセスには、水性アルコールの使用、それに続く濃縮、水での希釈、ブタノール処理が含まれます。 次に、溶媒を留去し、残留物をアルコール-アセトン混合物から結晶化します .

工業的生産方法: シタステロンの工業的生産には、植物源からの大規模抽出、特にAjuga turkestanicaやCyathula officinalisなどの種からの抽出が関与します。 プロセスには、複数の抽出工程、精製、および結晶化が含まれており、高純度のシタステロンが得られます .

化学反応の分析

反応の種類: シタステロンは、酸化、還元、置換など、さまざまな化学反応を受けます。 注目すべき反応の1つは、パラヨードベンゾイルイソチオシアネートとの相互作用であり、シタステロノイルチオカルバメートの形成につながります .

一般的な試薬と条件:

酸化: シタステロンは、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムを使用して実施できます。

置換: 置換反応は、多くの場合、パラヨードベンゾイルイソチオシアネートなどの試薬を使用して、チオカルバメート誘導体を形成します.

主な生成物:

酸化: シタステロンの酸化誘導体。

還元: ヒドロキシル基が変化したシタステロンの還元形態。

4. 科学研究への応用

シタステロンは、その潜在的な治療効果について広く研究されています。

類似化合物との比較

20-Hydroxyecdysone: Another well-studied ecdysteroid with similar anabolic and adaptogenic properties.

Ecdysterone: Known for its role in insect molting and potential therapeutic applications in humans.

Uniqueness: Cyasterone is unique due to its specific molecular structure and its ability to promote bone healing and protect against osteonecrosis and acute lung injury. Its distinct interaction with molecular pathways like the Nrf2 and AKT/GSK3β pathways sets it apart from other ecdysteroids .

特性

CAS番号 |

17086-76-9 |

|---|---|

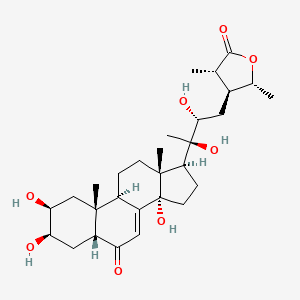

分子式 |

C29H44O8 |

分子量 |

520.7 g/mol |

IUPAC名 |

(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

InChIキー |

NEFYSBQJYCICOG-AQHKCISRSA-N |

SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

異性体SMILES |

C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |

正規SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Cyasterone; AI3-44890; AI3 44890; AI344890 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cyasterone?

A1: While the exact mechanism is not fully elucidated, cyasterone is known to exhibit its effects through interaction with ecdysteroid receptors (EcRs). These receptors are primarily known for their role in insect molting and metamorphosis. []

Q2: How does cyasterone's interaction with EcRs translate into its observed biological effects?

A2: Upon binding to EcRs, cyasterone can trigger a cascade of downstream signaling events. These events can lead to altered gene expression, influencing various cellular processes like growth, differentiation, and apoptosis. [, , ]

Q3: Cyasterone has shown a protective effect in a rat model of steroid-induced osteonecrosis of the femoral head. What mechanisms are thought to be involved?

A3: Research suggests cyasterone can reduce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) induced by dexamethasone. This protective effect is believed to be mediated through the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and proliferation. [] Additionally, in a rat model of steroid-induced osteonecrosis, cyasterone was shown to reduce the percentage of empty bone lacunae, indicating its potential in promoting bone repair. []

Q4: A study found that cyasterone treatment altered the gut microbiota composition in a mouse model of colorectal cancer. Can you elaborate on the observed changes and their potential significance?

A4: Cyasterone administration in a BRAFV600E-mutant mouse model of colorectal cancer led to an increased diversity of the gut microbiota. [] Notably, there was a significant increase in the abundance of beneficial bacteria like Prevotellaceae, Muribaculaceae, and Ruminococcaceae in treated mice compared to controls. [] Conversely, the abundance of Erysipelotrichaceae, a bacterial family associated with gut inflammation, showed a positive correlation with tumor weight. [] These findings suggest that modulation of the gut microbiota could be one of the mechanisms by which cyasterone exerts its anti-cancer effects.

Q5: What is the molecular formula and weight of cyasterone?

A5: Cyasterone has the molecular formula C29H44O7 and a molecular weight of 504.64 g/mol. [, , ]

Q6: What spectroscopic data are available for the structural characterization of cyasterone?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, is widely used for elucidating the structure of cyasterone. [, , ] Additionally, mass spectrometry (MS) and Infrared (IR) spectroscopy provide complementary information about the molecular mass, fragmentation patterns, and functional groups present in cyasterone. [, , , ] X-ray diffraction analysis has also been employed to confirm the stereochemistry of cyasterone and its derivatives. []

Q7: What is known about the stability of cyasterone under various storage conditions?

A7: While specific studies on cyasterone's stability are limited within the provided research, it's known that phytoecdysteroids can degrade under certain conditions. Factors such as temperature, light exposure, and pH can impact their stability. [, ]

Q8: Does cyasterone exhibit any catalytic properties?

A8: The provided research focuses primarily on the biological activity of cyasterone, and there's no evidence suggesting cyasterone possesses inherent catalytic properties.

Q9: Have there been any computational studies investigating cyasterone's interactions with its biological targets?

A9: Yes, molecular docking studies have been used to predict the binding affinity and interactions of cyasterone with target proteins like the COVID-19 main protease (Mpro). [] These studies provide valuable insights into the potential mechanisms of action and guide further experimental validation.

Q10: Are there any established QSAR (Quantitative Structure-Activity Relationship) models for cyasterone and its analogs?

A10: While QSAR models specific to cyasterone are not explicitly mentioned in the provided research, studies have explored the structure-activity relationships of ecdysteroids. [] These investigations aim to understand how modifications in the ecdysteroid structure, such as the presence or absence of hydroxyl groups at specific positions, can influence their biological activity, potency, and selectivity. [] Such information is valuable for designing and developing more potent and selective ecdysteroid analogs for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。